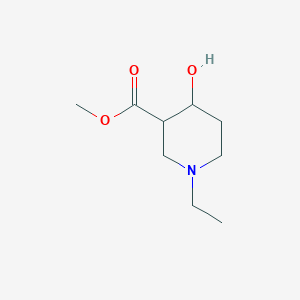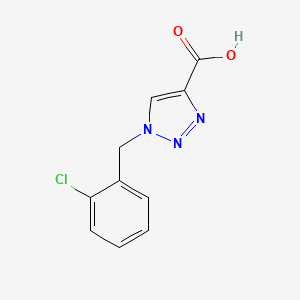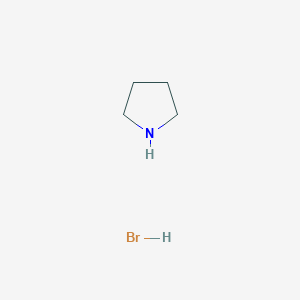
氢溴酸吡咯烷
描述
Pyrrolidine hydrobromide is a compound that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . For instance, proline derivatives can be used as preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine compounds display reactivities comparable to other secondary and tertiary amides . They are susceptible to hydrolysis, particularly at elevated temperature and extremes of pH .
Physical And Chemical Properties Analysis
The physical properties of pyrrolidine compounds are dominated by the strong dipole moments and hydrogen bonding of their amide bonds . The combination of different pharmacophore in a pyrrolidine ring system has led to more active compounds .
科学研究应用
疾病研究中的糖苷酶抑制
氢溴酸吡咯烷作为吡咯烷类生物碱的一部分,在多个领域的推进研究中发挥了重要作用。其与糖分子的结构相似性使其成为一种有效且特异的糖苷酶抑制剂。此特性在癌症、艾滋病、糖尿病、免疫学和植物-昆虫识别等研究领域具有重大意义。此类抑制剂对于研究这些疾病中的生化途径至关重要,并可能导致新的治疗方法 (Fellows & Nash, 1990)。
有机合成中的催化
在有机合成领域,吡咯烷的衍生物,如氢溴酸吡啶鎓过溴化物,已显示出作为催化剂的功效。它们用于烯烃的 aziridination,该过程涉及引入氮源以提供相应的 azi环丙烷。此方法对于创建用于药物化学和材料科学的复杂分子非常有价值 (S. I. Ali, M. Nikalje, & A. Sudalai, 1999)。
新生物碱的发现
对氢溴酸吡咯烷的研究导致了从海洋来源的真菌中发现了新的吡咯烷生物碱,如 scalusamides A-C。这些发现有助于我们了解天然产物及其在药物发现中的潜在应用,特别是关于它们的抗真菌和抗菌特性 (M. Tsuda 等人,2005 年)。
化学反应中的有机催化
吡咯烷及其衍生物在多种化学反应中用作有机催化剂。它们在固定化程序中的应用强调了它们在可回收和可重复利用催化中的作用,这是可持续和绿色化学中的一个关键方面。这些应用跨越各种反应,展示了基于吡咯烷的催化剂的多功能性 (M. Gruttadauria, F. Giacalone, & R. Noto, 2008)。
对蛋白质功能和疾病治疗的影响
吡咯烷二硫代氨基甲酸酯 (PDTC) 是一种相关化合物,已显示出影响蛋白质功能,特别是 p53,一种在癌症生物学中至关重要的蛋白质。PDTC 可以抑制 p53 激活并促进其氧化,这对于理解其在癌症治疗和氧化还原敏感转录因子的调控中的作用至关重要 (Hsiao-Huei Wu & J. Momand, 1998)。
抗肿瘤潜力
取代的吡咯烷衍生物已显示出抑制人肿瘤细胞(如胶质母细胞瘤和黑色素瘤细胞)生长的潜力。这项研究扩展了对吡咯烷在药物化学中的作用的理解,特别是关于选择性抑制肿瘤生长 (Hélène Fiaux 等人,2005 年)。
作用机制
Target of Action
Pyrrolidine hydrobromide is a compound that has been extensively studied for its potential therapeutic applications Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, contributing to their diverse biological activities .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the pyrrolidine derivative and the nature of its target.
Biochemical Pathways
Pyrrolidine hydrobromide, like other pyrrolidine derivatives, can potentially affect multiple biochemical pathways due to its ability to interact with various biological targets The exact pathways affected would depend on the specific targets of the compound
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of Pyrrolidine hydrobromide’s action would depend on its specific targets and mode of action. Given the diverse biological activities of pyrrolidine derivatives, the effects could potentially include changes in enzyme activity, receptor signaling, and other cellular processes .
安全和危害
未来方向
生化分析
Biochemical Properties
Pyrrolidine hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine hydrobromide is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activity, thereby affecting the metabolic pathways of various compounds . Additionally, pyrrolidine hydrobromide can form complexes with metal ions, which can further modulate its biochemical properties and interactions with other biomolecules .
Cellular Effects
Pyrrolidine hydrobromide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine hydrobromide has been reported to affect the activity of certain transcription factors, leading to changes in gene expression . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell . Furthermore, pyrrolidine hydrobromide has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of pyrrolidine hydrobromide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, pyrrolidine hydrobromide can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, pyrrolidine hydrobromide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine hydrobromide can change over time due to its stability, degradation, and long-term effects on cellular function. Pyrrolidine hydrobromide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . The degradation products of pyrrolidine hydrobromide can have different biochemical properties and may affect cellular function differently . Long-term exposure to pyrrolidine hydrobromide has been shown to induce changes in cellular metabolism and gene expression, which can have significant implications for its use in biochemical research and drug development .
Dosage Effects in Animal Models
The effects of pyrrolidine hydrobromide can vary with different dosages in animal models. At low doses, pyrrolidine hydrobromide has been shown to have minimal toxic effects and can modulate the activity of certain enzymes and signaling pathways . At high doses, pyrrolidine hydrobromide can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
Pyrrolidine hydrobromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . Pyrrolidine hydrobromide can also affect the levels of certain metabolites by modulating the activity of key metabolic enzymes . These interactions can influence the overall metabolic flux within the cell and have significant implications for its use in biochemical research and drug development .
Transport and Distribution
The transport and distribution of pyrrolidine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. Pyrrolidine hydrobromide can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, pyrrolidine hydrobromide can bind to various proteins, including enzymes and receptors, which can influence its localization and accumulation within specific cellular compartments . These interactions can affect the overall distribution and activity of pyrrolidine hydrobromide within the cell .
Subcellular Localization
Pyrrolidine hydrobromide exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of pyrrolidine hydrobromide can affect its interactions with other biomolecules and its overall biochemical properties . For example, pyrrolidine hydrobromide localized to the mitochondria can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.BrH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOIPKMSSDMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595203 | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55810-80-5 | |
| Record name | Pyrrolidine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55810-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 1-azabicyclo[3.1.0]hexane system in organic synthesis, and how can pyrrolidine hydrobromide be used to access this structure?
A1: The 1-azabicyclo[3.1.0]hexane system represents a valuable building block in organic synthesis due to its unique structure and reactivity. As described in the research by [], treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi) leads to the formation of 1-azabicyclo[3.1.0]hexane. This reaction proceeds through an SN2 mechanism, where the n-BuLi facilitates an intramolecular cyclization by abstracting a proton adjacent to the bromine atom. The strained bicyclic system can then undergo ring-opening reactions with various electrophiles, providing access to diverse substituted pyrrolidine and piperidine derivatives. []
Q2: How does the reaction of 1-azabicyclo[3.1.0]hexane with electrophiles proceed, and what factors influence the selectivity of product formation?
A2: The reaction of 1-azabicyclo[3.1.0]hexane (synthesized from 2-(bromomethyl)pyrrolidine hydrobromide) with electrophiles involves nucleophilic attack by the nitrogen atom of the bicyclic system. The research by [] demonstrated that this reaction can lead to two major product types: pyrrolidines and piperidines. The selectivity between these products is determined by the equilibrium between the reaction intermediates formed upon ring-opening. Factors such as the steric and electronic properties of the electrophile, as well as the reaction conditions, can influence the equilibrium position and ultimately dictate the product distribution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloride](/img/structure/B1369941.png)

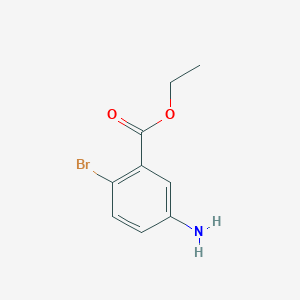
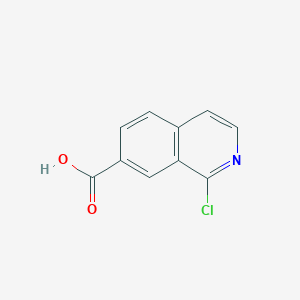

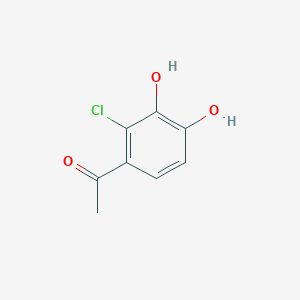
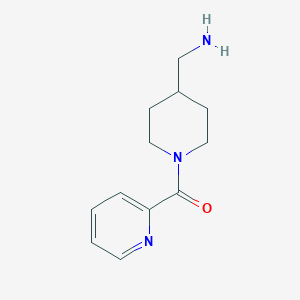
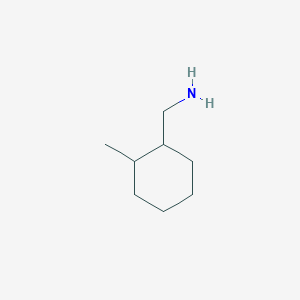
![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)
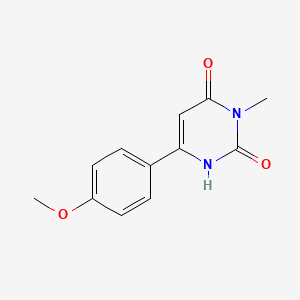
![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)
